Ethyl 6,6-dimethyl-2,4-dioxopiperidine-3-carboxylate

Description

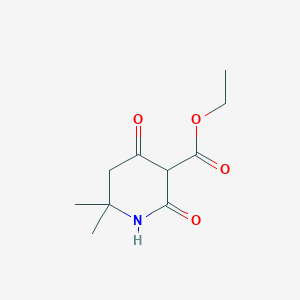

Ethyl 6,6-dimethyl-2,4-dioxopiperidine-3-carboxylate is a piperidine-derived compound featuring a six-membered nitrogen-containing ring with two oxo groups at positions 2 and 4, an ethyl ester at position 3, and two methyl groups at position 6. This structural arrangement confers unique electronic and steric properties, making it a versatile intermediate in organic synthesis. The compound’s electron-deficient oxo groups enhance electrophilicity, facilitating reactions such as nucleophilic additions or cyclizations, while the ester group provides a handle for further functionalization. It is frequently employed in the synthesis of heterocyclic frameworks, including benzofurans and functionalized piperidines .

Properties

IUPAC Name |

ethyl 6,6-dimethyl-2,4-dioxopiperidine-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO4/c1-4-15-9(14)7-6(12)5-10(2,3)11-8(7)13/h7H,4-5H2,1-3H3,(H,11,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRNBTAUZXVJQMH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1C(=O)CC(NC1=O)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101168135 | |

| Record name | 3-Piperidinecarboxylic acid, 6,6-dimethyl-2,4-dioxo-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101168135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

845267-64-3 | |

| Record name | 3-Piperidinecarboxylic acid, 6,6-dimethyl-2,4-dioxo-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=845267-64-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Piperidinecarboxylic acid, 6,6-dimethyl-2,4-dioxo-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101168135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ethyl 6,6-dimethyl-2,4-dioxopiperidine-3-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 6,6-dimethyl-2,4-dioxopiperidine-3-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,2-dimethyl-1,3-dioxane-4,6-dione with ethylamine, followed by cyclization to form the piperidine ring. The reaction conditions often include the use of solvents such as ethanol and catalysts to facilitate the cyclization process.

Industrial Production Methods: In an industrial setting, the production of ethyl 6,6-dimethyl-2,4-dioxopiperidine-3-carboxylate may involve large-scale batch reactions with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors can also be employed to enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: Ethyl 6,6-dimethyl-2,4-dioxopiperidine-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups.

Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield diketones, while reduction can produce diols.

Scientific Research Applications

Medicinal Chemistry Applications

- Anticancer Activity : Ethyl 6,6-dimethyl-2,4-dioxopiperidine-3-carboxylate has been investigated for its potential as an anticancer agent. It exhibits inhibitory effects on various protein kinases implicated in cancer progression. Research indicates that compounds with similar structures can effectively target kinases involved in tumor growth and metastasis .

- Protein Kinase Inhibition : The compound has shown promise as a selective inhibitor of several protein kinases associated with cancer and other diseases. For example, it may inhibit kinases like Aurora kinases and others involved in cell proliferation . This inhibition can lead to reduced tumor growth and improved therapeutic outcomes in cancer treatment.

- Biological Target Interaction : Preliminary studies suggest that ethyl 6,6-dimethyl-2,4-dioxopiperidine-3-carboxylate interacts with various biological targets, potentially enhancing its pharmacological profile. Understanding these interactions is crucial for predicting the compound's pharmacokinetics and pharmacodynamics .

Organic Synthesis Applications

- Building Block for Complex Molecules : The unique structure of ethyl 6,6-dimethyl-2,4-dioxopiperidine-3-carboxylate allows it to serve as a versatile intermediate in organic synthesis. It can undergo various chemical modifications to produce derivatives with enhanced biological activity or altered physical properties .

- Reactivity Studies : The compound has been utilized in studies examining the reactivity of cyclic C-nucleophiles towards electrophiles. Such studies are essential for developing new synthetic methodologies that can lead to the discovery of novel compounds with desirable properties .

Case Study 1: Anticancer Efficacy

In a study focusing on the anticancer properties of ethyl 6,6-dimethyl-2,4-dioxopiperidine-3-carboxylate, researchers evaluated its effects on various cancer cell lines. The results indicated significant inhibition of cell proliferation at micromolar concentrations, suggesting its potential as a lead compound for further drug development .

Case Study 2: Synthesis of Derivatives

Another investigation demonstrated the successful synthesis of several derivatives from ethyl 6,6-dimethyl-2,4-dioxopiperidine-3-carboxylate through functionalization reactions. These derivatives exhibited varying degrees of biological activity, highlighting the compound's utility as a precursor in medicinal chemistry .

Mechanism of Action

The mechanism of action of ethyl 6,6-dimethyl-2,4-dioxopiperidine-3-carboxylate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on its structure and functional groups. The pathways involved may include inhibition of enzyme activity by binding to the active site or modulation of receptor activity through interaction with binding sites.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural differences, properties, and applications of Ethyl 6,6-dimethyl-2,4-dioxopiperidine-3-carboxylate and its analogs:

Biological Activity

Ethyl 6,6-dimethyl-2,4-dioxopiperidine-3-carboxylate is a compound of interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Ethyl 6,6-dimethyl-2,4-dioxopiperidine-3-carboxylate has the molecular formula CHNO and features a piperidine ring with two carbonyl groups at positions 2 and 4, along with an ethyl ester at position 3. The presence of methyl groups at the 6-position enhances its lipophilicity and may influence its interaction with biological targets .

The biological activity of this compound is believed to stem from its ability to interact with various molecular targets within biological systems. The dioxopiperidine structure allows for potential binding to enzymes and receptors involved in metabolic pathways. Preliminary studies indicate that compounds with similar structures may exhibit enzyme inhibition or modulation of receptor activity .

Biological Activity Overview

- Antitumor Activity : Research indicates that derivatives of dioxopiperidines can exhibit antitumor properties. Ethyl 6,6-dimethyl-2,4-dioxopiperidine-3-carboxylate may act as a precursor for synthesizing more complex antitumor agents .

- Neuropharmacological Effects : Studies suggest that compounds in this class can influence neurotransmitter systems, particularly serotonin pathways. For example, some dioxopiperidine derivatives have shown potential in modulating serotonin turnover, which could be relevant for treating anxiety and depression .

- Immunomodulatory Effects : There is evidence that certain dioxopiperidine compounds can enhance immune responses in animal models. This activity may involve alterations in peripheral serotonin synthesis, which is crucial for immune function .

Table 1: Summary of Biological Activities

Relevant Research Studies

- Antitumor Efficacy : A study explored the synthesis of various dioxopiperidine derivatives and their effects on tumor growth in animal models. Ethyl 6,6-dimethyl-2,4-dioxopiperidine-3-carboxylate was included as a key intermediate compound .

- Neuropharmacology : Another research focused on the impact of dioxopiperidine derivatives on serotonin levels in the brain. Results indicated that administration of these compounds led to significant reductions in serotonin turnover, suggesting potential therapeutic applications for mood disorders .

- Immunological Studies : A study assessed the immune response in mice treated with various dioxopiperidine derivatives. The results showed enhanced immune activity correlated with specific structural modifications within the compounds .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Ethyl 6,6-dimethyl-2,4-dioxopiperidine-3-carboxylate?

- Methodological Answer : The compound can be synthesized via multi-step reactions involving enaminocarbonyl intermediates derived from 1,3-diketones. A one-pot approach using electron-deficient acetylenic esters and triphenylphosphine as a catalyst has been shown to improve efficiency and yield. Reaction conditions such as temperature control (e.g., reflux in ethanol) and stoichiometric ratios of reagents are critical for minimizing side products .

Q. How should researchers characterize this compound using spectroscopic and crystallographic methods?

- Methodological Answer :

- Spectroscopy : Employ - and -NMR to identify proton environments (e.g., methyl groups at C6, ester carbonyl signals) and confirm the piperidine ring structure. IR spectroscopy can detect key functional groups (e.g., C=O stretches at ~1700 cm) .

- Crystallography : Single-crystal X-ray diffraction (SCXRD) is essential for confirming molecular conformation. Use SHELX programs (e.g., SHELXL for refinement) to analyze unit cell parameters (monoclinic systems, space group ) and hydrogen-bonding networks .

Q. What safety protocols are recommended for handling this compound?

- Methodological Answer : Use personal protective equipment (PPE), including nitrile gloves and fume hoods, due to potential respiratory and dermal hazards. Avoid long-term storage, as degradation products may form. Dispose of waste via certified chemical disposal services compliant with local regulations .

Advanced Research Questions

Q. How can computational methods like DFT enhance the study of this compound’s electronic properties?

- Methodological Answer : Time-dependent density functional theory (TDDFT) with hybrid functionals (e.g., B3LYP/6-311+G(d,p)) predicts electronic transitions, absorption/emission wavelengths, and oscillator strengths. These calculations validate experimental UV-Vis and fluorescence data, aiding in the design of derivatives with tailored photophysical properties .

Q. What strategies resolve contradictions in crystallographic data during structural refinement?

- Methodological Answer : Address discrepancies by cross-validating SHELXL refinement results with hydrogen-bonding patterns and molecular packing diagrams. For example, omit outliers in electron density maps and verify thermal displacement parameters () for non-hydrogen atoms. Collaborative use of programs like Olex2 or PLATON can identify twinning or disorder .

Q. How can researchers optimize reaction conditions to improve yield in complex synthetic pathways?

- Methodological Answer : Screen reaction parameters (solvent polarity, temperature, catalyst loading) using high-throughput experimentation. For example, replacing traditional solvents with dimethylformamide (DMF) may enhance solubility of intermediates. Monitor reaction progress via TLC or LC-MS to isolate intermediates and minimize byproducts .

Q. What analytical techniques are most effective for detecting degradation products during stability studies?

- Methodological Answer : Use LC-HRMS (Liquid Chromatography-High-Resolution Mass Spectrometry) coupled with -NMR to identify hydrolyzed or oxidized derivatives. Accelerated stability studies under controlled humidity and temperature (e.g., 40°C/75% RH) can predict shelf-life and degradation pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.